![molecular formula C16H17Cl2N3O B2431896 4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime CAS No. 866040-65-5](/img/structure/B2431896.png)
4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime
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Description
4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime is a useful research compound. Its molecular formula is C16H17Cl2N3O and its molecular weight is 338.23. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis Applications
Radiosynthesis of specific ligands showcases the application of complex chemical compounds in studying receptors through positron emission tomography (PET). One such compound, 5-(2-(4-pyridinyl)vinyl)-6-chloro-3-(1-[(11)C]methyl-2-(S)-pyrrolidinylmethoxy)pyridine, demonstrates high affinity for nicotinic acetylcholine receptors in vitro. This compound is potentially a tracer for studying nicotinic acetylcholine receptors (nAChR) via PET, highlighting its significance in neuroimaging and the study of neurological pathways (Brown et al., 2001).
Structural Chemistry
The structural intricacies of certain compounds are vital in understanding their chemical behavior and applications. For instance, the crystal structures of three anticonvulsant enaminones, including methyl 4-[(4′-chloro-2′-pyridinyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, reveal intricate details like cyclohexene rings adopting sofa conformations and the formation of infinite chains of molecules through intermolecular hydrogen bonds. These structural details contribute to a comprehensive understanding of the compounds' chemical properties and potential therapeutic applications (Kubicki et al., 2000).
Chemical Synthesis and Reactions
Chemical synthesis and reactions are foundational to the development and application of chemical compounds. The synthesis of various derivatives, like 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives, demonstrates the versatility of these compounds in chemical reactions and their potential applications in various fields, including pharmaceuticals and material science (Obafemi & Pfleiderer, 2004).
properties
IUPAC Name |
(E)-4-(6-chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]-N-methoxybutan-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O/c1-11(21-22-2)14(7-12-3-5-15(17)19-9-12)8-13-4-6-16(18)20-10-13/h3-6,9-10,14H,7-8H2,1-2H3/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPYRODYOJFYSY-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C(CC1=CN=C(C=C1)Cl)CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C(CC1=CN=C(C=C1)Cl)CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665931 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(6-chloro-3-pyridinyl)-3-[(6-chloro-3-pyridinyl)methyl]-2-butanone O-methyloxime |
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